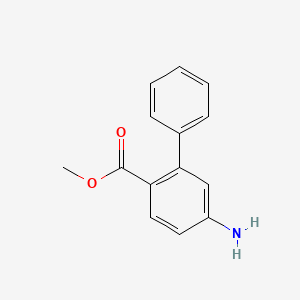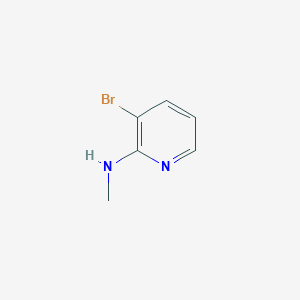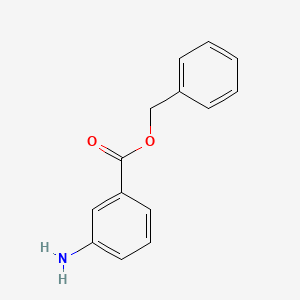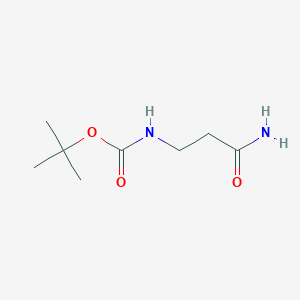![molecular formula C13H26N2O2 B1283690 tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate CAS No. 904817-67-0](/img/structure/B1283690.png)
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is a chemical entity that can be used as an intermediate in the synthesis of various organic molecules. It is related to a class of compounds that are often used in the field of organic chemistry for the protection of amino groups during peptide synthesis or as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate and related compounds involves several steps, including protection and deprotection reactions, functional group transformations, and the formation of C-N bonds. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and they behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Enantioselective synthesis of related compounds can involve key steps like iodolactamization, which yields highly functionalized intermediates . Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group acts as a chiral directing group and is cleaved after nucleophilic addition .
Molecular Structure Analysis
The molecular structure of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is not explicitly detailed in the provided papers. However, the structure of related compounds, such as N-tert-butanesulfinyl imines, indicates that these molecules can have complex chiral centers and are capable of participating in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .
Chemical Reactions Analysis
Chemical reactions involving tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate and similar compounds are diverse and include the formation of C-N bonds and the use of protecting groups. For example, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations . The synthesis of N-tert.-butoxycarbonyl(α-phenyl)aminomethylphenoxyacetic acid demonstrates the use of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate as a handle in solid-phase synthesis of peptide α-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate are not directly reported in the provided papers. However, the stability of related compounds under various conditions, such as resistance to acidolysis and cleavage by HF:anisole, has been studied, indicating the robustness of the tert-butyl carbamate protecting group in solid-phase synthesis applications .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound is a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. It has a crucial role in determining the relative substitution of the cyclopentane ring in these intermediates, impacting the synthesis of β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Intermediate in Biologically Active Compounds
This compound is an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). It has been synthesized through a rapid method, highlighting its utility in the synthesis of complex molecules (Zhao, Guo, Lan, & Xu, 2017).
Synthesis of Spirocyclopropanated Analogues
The compound is used to create spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This process involves several synthesis steps, demonstrating the compound's versatility in creating structurally complex analogues (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Stereoselective Synthesis of Factor Xa Inhibitors
This compound serves as a starting point for the stereoselective synthesis of six stereoisomers crucial for creating factor Xa inhibitors. It demonstrates the compound's role in synthesizing molecules with controlled stereochemistry (Wang, Ma, Reddy, & Hu, 2017).
Foldamer Studies
The compound is a precursor in studying a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights its role in advancing research on novel biochemical structures (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).
Synthesis of Carbamate Derivatives
It's used in the synthesis of various carbamate derivatives, which can be crucial in creating diverse chemical structures for different applications. This includes the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard, Vallée, & Denis, 2005).
Atmospheric CO2 Fixation
The compound plays a role in cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This application demonstrates its potential in environmental chemistry and green technology (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-10,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBSPVFWOQBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587725 |
Source


|
| Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate | |
CAS RN |
904817-67-0 |
Source


|
| Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

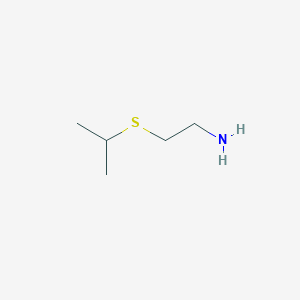

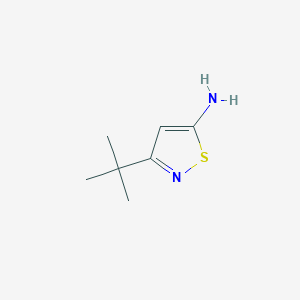
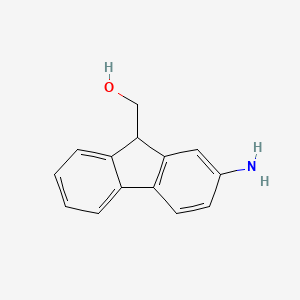

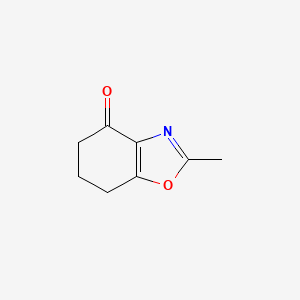
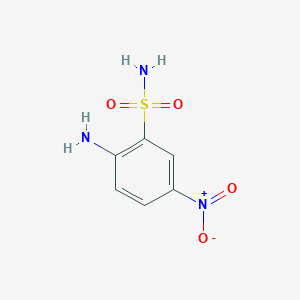

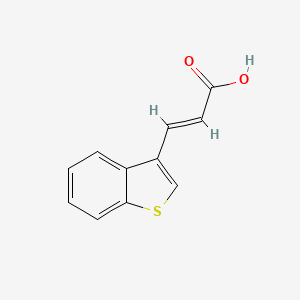
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)
